molecular formula C12H5Br6IO4S B13849132 Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate

Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate

Cat. No.: B13849132
M. Wt: 851.6 g/mol
InChI Key: TYDYINVYCAVHAD-UHFFFAOYSA-M
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Description

Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is a chemical compound with the molecular formula C12H4Br6I·HO4S⁻. It is known for its use as an intermediate in the synthesis of various polybrominated diphenyl ethers, which are commonly used as flame retardants.

Preparation Methods

The synthesis of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate typically involves the reaction of 2,4,5-tribromophenyl iodide with a suitable oxidizing agent in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the iodonium group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of polybrominated diphenyl ethers, which are important flame retardants.

    Biology: It is studied for its potential effects on biological systems, particularly its hepatotoxicity.

    Medicine: Research is ongoing to understand its potential impacts on human health, especially during pregnancy.

    Industry: It is used in the production of flame retardants for various materials.

Mechanism of Action

The mechanism of action of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate involves its interaction with molecular targets in biological systems. It can disrupt cellular processes by interacting with enzymes and other proteins, leading to hepatotoxic effects. The pathways involved in its action are still under investigation, but it is known to affect liver function and potentially other organs .

Comparison with Similar Compounds

Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

    2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Another polybrominated diphenyl ether used as a flame retardant.

    2,4,5-Tribromophenyl iodide: A precursor in the synthesis of this compound.

    Other iodonium salts: Compounds with similar iodonium groups but different substituents.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C12H5Br6IO4S

Molecular Weight

851.6 g/mol

IUPAC Name

bis(2,4,5-tribromophenyl)iodanium;hydrogen sulfate

InChI

InChI=1S/C12H4Br6I.H2O4S/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1

InChI Key

TYDYINVYCAVHAD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Br)[I+]C2=C(C=C(C(=C2)Br)Br)Br)Br)Br.OS(=O)(=O)[O-]

Origin of Product

United States

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